molecular formula C10H7Cl2NO2 B8015291 (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol CAS No. 1159981-78-8

(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol

Cat. No.: B8015291
CAS No.: 1159981-78-8
M. Wt: 244.07 g/mol
InChI Key: WQGKMIWAISURFM-UHFFFAOYSA-N
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Description

(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . This compound is characterized by the presence of an isoxazole ring substituted with a 2,5-dichlorophenyl group and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine to form the corresponding isoxazole . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isoxazole ring.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 3-(2,5-dichlorophenyl)isoxazole-5-carboxylic acid.

    Reduction: Formation of 3-(2,5-dichlorophenyl)isoxazole-5-methanol or 3-(2,5-dichlorophenyl)isoxazole-5-amine.

    Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of isoxazole derivatives on various biological systems. It is often used in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 5-Isoxazolemethanol, 3-(2,4-dichlorophenyl)-
  • 5-Isoxazolemethanol, 3-(3,4-dichlorophenyl)-
  • 5-Isoxazolemethanol, 3-(2-fluorophenyl)-

Comparison: (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological and chemical properties, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

[3-(2,5-dichlorophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-1-2-9(12)8(3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGKMIWAISURFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266693
Record name 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159981-78-8
Record name 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159981-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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